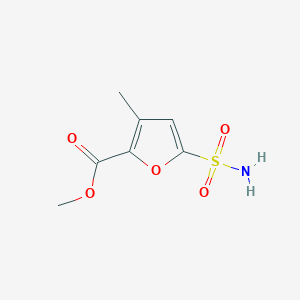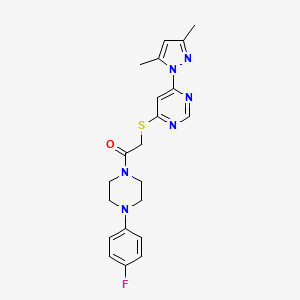
1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C30H23Cl2N3O and its molecular weight is 512.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of GNF-Pf-4506 are currently under investigation. It’s known that the compound has shown efficacy againstPlasmodium falciparum, the parasite responsible for malaria .
Mode of Action
It’s believed that the compound interacts with its targets in a way that disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
Given its efficacy againstPlasmodium falciparum, it’s likely that the compound interferes with essential biochemical pathways within the parasite .
Pharmacokinetics
The pharmacokinetics of GNF-Pf-4506, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. Preliminary studies suggest that the compound may have unfavorable physicochemical properties that could impact its oral bioavailability .
Result of Action
The result of GNF-Pf-4506’s action is the death of Plasmodium falciparum parasites, thereby preventing or treating malaria .
Action Environment
The action of GNF-Pf-4506 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can impact the compound’s absorption and distribution .
Propriétés
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELZBUXIESJHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluoro-4-methylphenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2785468.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid](/img/structure/B2785471.png)


![N-{[4-(prop-2-enoyl)morpholin-3-yl]methyl}methanesulfonamide](/img/structure/B2785477.png)

![N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2785482.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B2785484.png)

amine hydrochloride](/img/structure/B2785486.png)
![(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2785487.png)


